
3-(pyrazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(pyrazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that has shown promising results in scientific research applications. This compound is also known by its chemical name, PTIO, and has generated interest due to its potential therapeutic applications. In
作用機序
PTIO acts as a nitric oxide scavenger by reacting with nitric oxide to form a stable nitroxyl radical. The formation of the nitroxyl radical reduces the availability of nitric oxide, thereby reducing its harmful effects. In cancer cells, PTIO inhibits the growth of cancer cells by reducing the availability of nitric oxide, which is essential for their growth and proliferation.
Biochemical and Physiological Effects:
PTIO has been shown to have several biochemical and physiological effects. In addition to scavenging excess nitric oxide, PTIO has been shown to reduce inflammation and oxidative stress. PTIO has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species in the brain.
実験室実験の利点と制限
PTIO has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PTIO is also relatively inexpensive, making it a cost-effective option for research studies. However, PTIO has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. PTIO is also sensitive to light and air, which can affect its stability.
将来の方向性
There are several future directions for research on PTIO. One potential direction is the development of PTIO-based therapeutics for the treatment of cancer and other diseases. Another potential direction is the exploration of PTIO's potential as a neuroprotective agent. Further research is also needed to understand the mechanism of action of PTIO and its effects on various physiological processes.
Conclusion:
PTIO is a synthetic compound that has shown promising results in scientific research applications. Its potential therapeutic applications, mechanism of action, and biochemical and physiological effects make it an attractive target for further research. However, more studies are needed to fully understand the potential of PTIO and its limitations.
合成法
The synthesis of PTIO involves the reaction of 2-amino-3-picoline with tetrahydrofuran-2-carbaldehyde in the presence of acetic anhydride. This reaction yields the intermediate product, which is then reacted with chloroacetyl chloride to obtain PTIO. The synthesis of PTIO is a multistep process that requires careful attention to detail and purification steps to obtain a pure product.
科学的研究の応用
PTIO has been extensively studied for its potential therapeutic applications. One of the most promising applications of PTIO is its use as a nitric oxide scavenger. Nitric oxide is a signaling molecule that plays a crucial role in the regulation of various physiological processes. However, excess nitric oxide production can lead to oxidative stress and tissue damage. PTIO has been shown to scavenge excess nitric oxide, thereby reducing oxidative stress and tissue damage.
PTIO has also been studied for its potential use in cancer therapy. Cancer cells have been shown to produce excess nitric oxide, which contributes to their growth and proliferation. PTIO has been shown to inhibit the growth of cancer cells by scavenging excess nitric oxide.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c18-11(15-6-8-2-1-5-19-8)12-16-10(17-20-12)9-7-13-3-4-14-9/h3-4,7-8H,1-2,5-6H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCHRKGSZGHPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

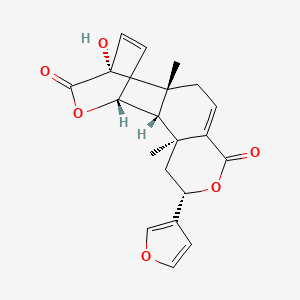
![1-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)imidazolidin-2-one](/img/structure/B2786471.png)
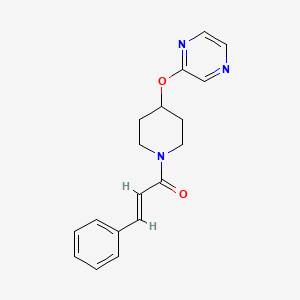
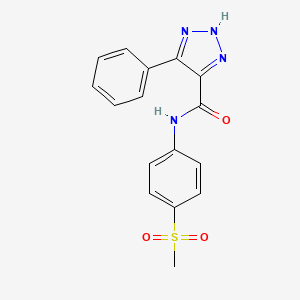


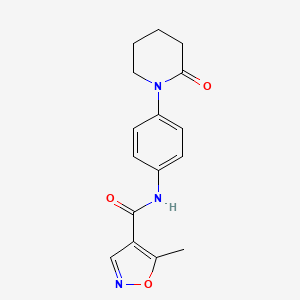
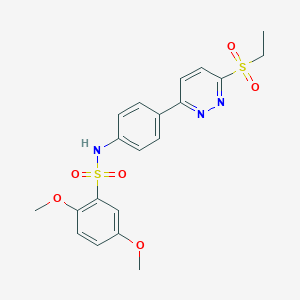
![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2786480.png)
![N-(Oxan-4-yl)-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2786481.png)

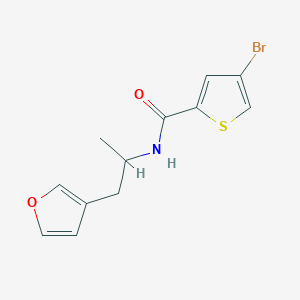
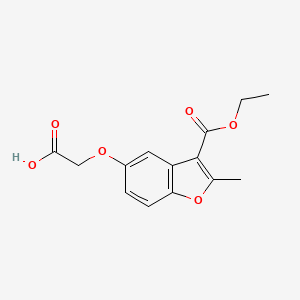
![Ethyl (5-(2-bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2786490.png)